molecular formula C10H11NO B1313754 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one CAS No. 6729-50-6

2,3,4,5-Tetrahydro-benzo[c]azepin-1-one

Cat. No. B1313754
CAS RN: 6729-50-6
M. Wt: 161.2 g/mol
InChI Key: WWQPGNZHJFFKRW-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-benzo[c]azepin-1-one is a compound with the molecular formula C10H11NO . It is a white to beige crystalline powder . It is similar to other compounds such as 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one and 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, which have been used in the synthesis of various drugs .


Synthesis Analysis

The synthesis of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one involves several steps. One method involves the addition of sodium azide to a solution of 3, 4-dihydronaphthalen-1 (2H)-one in concentrated hydrochloric acid . Another method involves an acylation reaction between 4-chloroaniline and succinic anhydride, followed by an intramolecular Friedel-Craft reaction .


Molecular Structure Analysis

The molecular structure of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one is characterized by a benzazepinone ring system. The exact mass of the compound is 161.084061 .


Chemical Reactions Analysis

The chemical reactions involving 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one are complex and involve several steps. For instance, the reaction with sodium azide leads to the formation of a new compound . Other reactions include the intramolecular Friedel-Craft reaction .


Physical And Chemical Properties Analysis

2,3,4,5-Tetrahydro-benzo[c]azepin-1-one has a molecular weight of 161.2 and an exact mass of 161.084061 . It has a density of 1.1±0.1 g/cm3, a melting point of 99-100 °C, a boiling point of 392.5ºC at 760 mmHg, and a flash point of 230.8±4.5 °C . Its refractive index is 1.548 .

Scientific Research Applications

Anticonvulsant Evaluation

  • Scientific Field : Medicine, specifically neurology and pharmacology .
  • Summary of Application : 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one derivatives have been synthesized and screened for their anticonvulsant activities .
  • Methods of Application : The anticonvulsant activities of these compounds were evaluated using the maximal electroshock (MES) test . The neurotoxicity of these compounds was also evaluated using the rotarod neurotoxicity test .
  • Results or Outcomes : The specific results or outcomes of these tests are not provided in the source. However, the fact that these compounds were being tested suggests that they showed promise as potential anticonvulsant agents .

Synthesis of Benazepril Hydrochloride

  • Scientific Field : Medicine, specifically pharmacology .
  • Summary of Application : 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one is used as an intermediate in the synthesis of Benazepril Hydrochloride . Benazepril Hydrochloride is a first-line antihypertensive drug recommended by the WHO .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of these tests are not provided in the source .

Synthesis of Benzazepinones

  • Scientific Field : Organic Chemistry .
  • Summary of Application : 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one has been used in the synthesis of benzazepinones .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of these tests are not provided in the source .

Synthesis of 7-Methoxy-2,3,4,5-Tetrahydro-benzo[c]azepin-1-one

  • Scientific Field : Organic Chemistry .
  • Summary of Application : 7-Methoxy-2,3,4,5-Tetrahydro-benzo[c]azepin-1-one is a derivative of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of these tests are not provided in the source .

Synthesis of 3-(Toluene-4-Sulfonyl)-2,3,4,5-Tetrahydro-benzo[d]azepin-1-one

  • Scientific Field : Organic Chemistry .
  • Summary of Application : 3-(Toluene-4-Sulfonyl)-2,3,4,5-Tetrahydro-benzo[d]azepin-1-one is a derivative of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of these tests are not provided in the source .

PKD Inhibitor, CID755673

  • Scientific Field : Medicine, specifically pharmacology .
  • Summary of Application : 2,3,4,5-Tetrahydro-7-hydroxy-1H-benzofuro[2,3-c]azepin-1-one, also known as CID755673, is a derivative of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one and is used as a PKD inhibitor .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of these tests are not provided in the source .

Safety And Hazards

The compound is classified as Aquatic Chronic 2 according to GHS classification . It has a hazard statement H411, indicating that it is toxic to aquatic life with long-lasting effects . Precautionary statements include P273, P391, and P501, advising to avoid release to the environment, collect spillage, and dispose of contents/container in accordance with local regulations .

properties

IUPAC Name

2,3,4,5-tetrahydro-2-benzazepin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-9-6-2-1-4-8(9)5-3-7-11-10/h1-2,4,6H,3,5,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQPGNZHJFFKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459730
Record name 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-benzo[c]azepin-1-one

CAS RN

6729-50-6
Record name 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

With cooling with ice, 2.6 g of sodium azide was added to a concentrated hydrochloric acid (60 mL) solution of 5 mL of alpha-tetralone, and stirred at room temperature for 15 hours. The reaction liquid was poured into ice water, and neutralized with potassium carbonate. This was extracted with chloroform, and the organic layer was washed with saturated saline water and dried with anhydrous magnesium sulfate. The solvent was evaporated away under reduced pressure, and the crude product was purified through silica gel column chromatography (chloroform/methanol) to obtain 2.3 g of the entitled compound as a yellow solid.
Quantity
2.6 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AK Shinde, RK Badange, V Reballi… - …, 2022 - Wiley Online Library
A series of chemical optimizations, which was guided by in vitro affinity at histamine H 3 receptor (H 3 R), modulation of lipophilicity, ADME properties and preclinical efficacy resulted in …
A Chiarugi, E Meli, M Calvani, R Picca, R Baronti… - … of Pharmacology and …, 2003 - ASPET
Excessive activation of poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme catalyzing the transfer of ADP-ribose units from NAD to acceptor proteins, induces cellular energy …
Number of citations: 90 jpet.aspetjournals.org
S Shinkaruk, B Bennetau, P Babin, JM Schmitter… - Bioorganic & medicinal …, 2008 - Elsevier
Amicoumacins are natural products with potent anti-ulcerogenic and anti-bacterial activities, and have been isolated from different Bacillus genera. They belong to a family of 3,4-…
Number of citations: 16 www.sciencedirect.com
H Kurouchi, K Kawamoto, H Sugimoto… - The Journal of …, 2012 - ACS Publications
Although cations with three heteroatoms, such as monoprotonated guanidine and urea, are stabilized by Y-shaped conjugation and such Y-conjugated cations are sufficiently basic to …
Number of citations: 57 pubs.acs.org
C Mahé - 2005 - publication-theses.unistra.fr
Remerciements 4 Abréviations 5 Liste des publications et posters 8 INTRODUCTION: 1. La sérotonine 9 1.1. Généralités 9 1.2. Neurobiochimie de la sérotonine 9 1.3. Physiologie et …
Number of citations: 0 publication-theses.unistra.fr

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